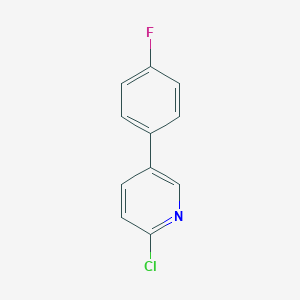
2-Chloro-5-(4-fluorophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(4-fluorophenyl)pyridine, also known as CF3, is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. CF3 is a heterocyclic aromatic compound that is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-5-(4-fluorophenyl)pyridine is not well understood. However, it is believed that 2-Chloro-5-(4-fluorophenyl)pyridine may act as a nucleophile, attacking electrophilic sites in the target molecule. 2-Chloro-5-(4-fluorophenyl)pyridine may also act as a Lewis acid, accepting electrons from the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine are not well understood. However, it is believed that 2-Chloro-5-(4-fluorophenyl)pyridine may have anti-tumor and anti-inflammatory properties. 2-Chloro-5-(4-fluorophenyl)pyridine may also have antifungal and antibacterial properties. Further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine.
实验室实验的优点和局限性
One advantage of using 2-Chloro-5-(4-fluorophenyl)pyridine in lab experiments is its high reactivity. 2-Chloro-5-(4-fluorophenyl)pyridine reacts readily with a variety of electrophiles, making it a useful building block in the synthesis of various pharmaceuticals and agrochemicals. However, one limitation of using 2-Chloro-5-(4-fluorophenyl)pyridine in lab experiments is its toxicity. 2-Chloro-5-(4-fluorophenyl)pyridine is a toxic compound and should be handled with care.
未来方向
There are several future directions for the use of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research. One future direction is the synthesis of new pharmaceuticals and agrochemicals using 2-Chloro-5-(4-fluorophenyl)pyridine as a building block. Another future direction is the study of the biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine. Further research is needed to fully understand the potential applications of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research.
In conclusion, 2-Chloro-5-(4-fluorophenyl)pyridine is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. 2-Chloro-5-(4-fluorophenyl)pyridine can be synthesized through various methods and has been used as a building block in the synthesis of various pharmaceuticals and agrochemicals. The mechanism of action and biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine are not well understood, and further research is needed to fully understand the potential applications of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research.
合成方法
2-Chloro-5-(4-fluorophenyl)pyridine can be synthesized through various methods, including the Friedlander reaction, the Hantzsch reaction, and the Suzuki-Miyaura coupling reaction. The Friedlander reaction involves the condensation of 2-amino-3-chloropyridine with 4-fluorobenzaldehyde in the presence of a catalyst. The Hantzsch reaction involves the condensation of 2-chloro-3-cyanopyridine with 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of 2-chloro-5-bromo-4-fluoropyridine with phenylboronic acid in the presence of a palladium catalyst.
科学研究应用
2-Chloro-5-(4-fluorophenyl)pyridine has been widely used in scientific research due to its potential applications in the synthesis of various pharmaceuticals and agrochemicals. 2-Chloro-5-(4-fluorophenyl)pyridine has been used as a building block in the synthesis of several drugs, including anti-tumor agents, anti-inflammatory agents, and antifungal agents. 2-Chloro-5-(4-fluorophenyl)pyridine has also been used in the synthesis of various agrochemicals, including herbicides and insecticides.
属性
CAS 编号 |
163563-10-8 |
|---|---|
产品名称 |
2-Chloro-5-(4-fluorophenyl)pyridine |
分子式 |
C11H7ClFN |
分子量 |
207.63 g/mol |
IUPAC 名称 |
2-chloro-5-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H |
InChI 键 |
AUTSQIIIUBOZJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Cl)F |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





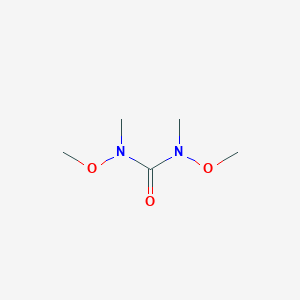

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
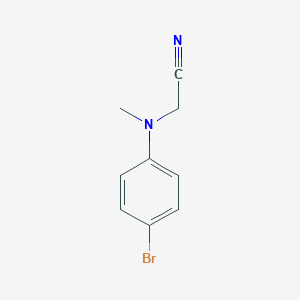
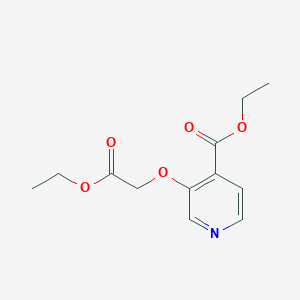
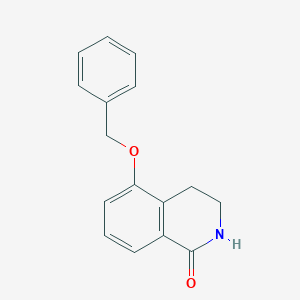
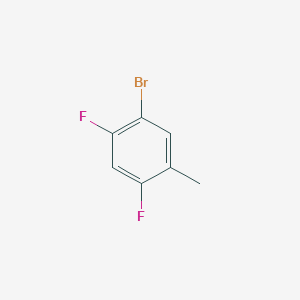
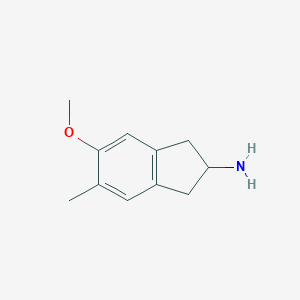
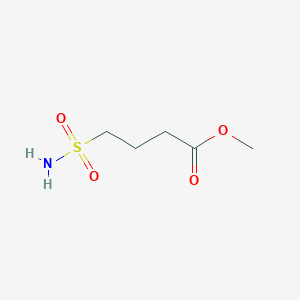
![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)

![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)